N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
One significant area of research involving similar compounds to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is the study of their molecular and crystal structures. For instance, in a study, a morpholinone ring was found to be in a twist-boat conformation, a structure stabilized by intra- and intermolecular hydrogen bonds. This study aids in understanding the structural aspects of similar compounds (Huai‐Lin Pang et al., 2006).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of these compounds. For instance, studies have been conducted on the synthesis of various derivatives using morpholine and their subsequent structural analysis using X-ray diffraction. Such research is crucial for the development of novel compounds with potential applications in various fields (V. Dyachenko et al., 2012).
Photophysical Properties
Another area of interest is the investigation of photophysical properties. Compounds with similar structures have been studied for their photophysical properties, which is vital for applications in fields like material sciences and photonics. This includes studying their fluorescence properties and their potential use as chemosensors (Kangnan Wang et al., 2015).
Nonlinear Optical Properties
Research on the nonlinear optical (NLO) properties of similar compounds has also been conducted. These studies are significant for applications in optical technologies and materials science. The examination of these properties helps in understanding the behavior of these compounds under various optical conditions and their potential utility in optical devices (Milind R. Shreykar et al., 2017).
Biological Activity
Studies on the biological activities of compounds with a similar structure to this compound are also prevalent. These studies explore their potential use in medicinal chemistry, such as their roles as enzyme inhibitors or their antimicrobial properties (H. M. El-Shaaer, 2012).
Antiproliferative Activity
Research has also been conducted on the antiproliferative activity of similar compounds. These studies are crucial in the field of oncology, as they help in the development of potential anticancer agents. Understanding the mechanism of action and the efficacy of these compounds against various cancer cell lines is a significant area of research (Xiao-meng Wang et al., 2015).
Future Directions
The future directions for this compound could involve further investigation into its biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Coumarin Derivatives
The compound also contains a coumarin moiety. Coumarins are a class of benzopyrones and several derivatives of which are found in nature. Many of the isolated coumarin derivatives were shown to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Properties
IUPAC Name |
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-20(15-19-9-5-6-10-22(19)30-17)16-21(24(28)26-11-13-29-14-12-26)25-23(27)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,27)/b21-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFHKLXBQXQFJ-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.